molecular formula C15H18O6 B14213976 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- CAS No. 618084-27-8

1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-

Cat. No.: B14213976
CAS No.: 618084-27-8
M. Wt: 294.30 g/mol
InChI Key: UDESLCVSPXFGIC-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- can be achieved through various methods. One common approach involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Additionally, carbon suboxide (C3O2) can react with acetone in the presence of oxalic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), and nucleophiles such as amines and alkoxides .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- involves its reactivity as a nucleophile or electrophile in various chemical reactions. The compound’s molecular structure allows it to participate in a wide range of reactions, targeting specific molecular pathways and enzymes . The high acidity of the compound, due to the presence of the methylene group in the ring, contributes to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

618084-27-8

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C15H18O6/c1-15(2)20-13(16)12(14(17)21-15)7-9-5-10(18-3)8-11(6-9)19-4/h5-6,8,12H,7H2,1-4H3

InChI Key

UDESLCVSPXFGIC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

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